molecular formula C22H33N3O4S B2509566 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide CAS No. 898444-70-7

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide

Cat. No.: B2509566
CAS No.: 898444-70-7
M. Wt: 435.58
InChI Key: XOIYFVZVXQVLTB-UHFFFAOYSA-N
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Description

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a cycloheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the coupling of the piperidine derivative with cycloheptylethanediamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide involves its interaction with specific molecular targets. The piperidine ring and benzenesulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide
  • N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide

Uniqueness

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide is unique due to the presence of the cycloheptane moiety, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4S/c26-21(22(27)24-18-10-4-1-2-5-11-18)23-16-15-19-12-8-9-17-25(19)30(28,29)20-13-6-3-7-14-20/h3,6-7,13-14,18-19H,1-2,4-5,8-12,15-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIYFVZVXQVLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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